nodulisporic acid C1
Description
Overview of Indole (B1671886) Diterpenoids as Fungal Secondary Metabolites
Indole diterpenoids (IDTs) represent a significant and structurally varied class of secondary metabolites produced by fungi. nih.govnih.gov These compounds are primarily synthesized by a limited number of fungal genera, including Penicillium, Aspergillus, Claviceps, and Epichloe. nih.govkib.ac.cn The fundamental structure of all IDTs consists of a common core built from two distinct biosynthetic precursors: an indole ring moiety derived from indole-3-glycerol phosphate (B84403) and a cyclic diterpene skeleton originating from geranylgeranyl diphosphate (B83284) (GGPP). kib.ac.cn The precursor common to all IDTs is 3-geranylgeranylindole (3-GGI). nih.govkib.ac.cn
The vast structural diversity within the IDT class is achieved through various enzymatic modifications of this core structure, such as oxidation, cyclization, prenylation, and halogenation. nih.govkib.ac.cn These modifications result in a wide array of complex molecules. IDTs are not uncommon in the environment and can be found in sources like moldy food contaminated with Penicillium species. nih.gov For instance, the fungus P. crustosum, a frequent food contaminant, is known to produce tremorgenic mycotoxins called penitrems. nih.gov While many indole diterpenoids are potent mammalian mycotoxins that can cause tremors, they also exhibit a range of other biological activities, including antibacterial, anti-insectan, antiviral, and cytotoxic properties. nih.govmdpi.com Over the past five decades, more than 200 IDT compounds have been discovered and cataloged from various fungal sources. nih.govkib.ac.cn
Historical Context of Nodulisporic Acid Discovery and Characterization
The discovery of the nodulisporic acid family originated at Merck Research Laboratories in 1992. researchgate.neteurekaselect.com The initial breakthrough was the identification of Nodulisporic Acid A, a novel natural product with potent and systemic insecticidal activity. researchgate.neteurekaselect.com This compound was isolated from cultures of the endophytic fungus Nodulisporium sp. (strain MF-5954), which was found living within the woody tissue of the tropical plant Bontia daphnoides. uni-duesseldorf.denpatlas.org The producing organism was later identified as Hypoxylon pulicicidum. researchgate.netresearchgate.net
The potent efficacy of Nodulisporic Acid A against ectoparasites, such as fleas, spurred intensive scientific investigation into this new class of indole diterpenes. researchgate.neteurekaselect.comuni-duesseldorf.de Researchers at Merck elucidated its structure and explored its chemical and biological properties. researchgate.neteurekaselect.com Subsequent research efforts, including the use of mutant fungal cultures and varied fermentation conditions, led to the isolation and characterization of a wide array of related compounds, or congeners, which constitute the nodulisporic acid family. researchgate.netnih.govmdpi.com These congeners were found to have variations in their chemical structures, leading to the classification of different series of nodulisporic acids, such as the A, B, and C series. mdpi.comd-nb.info
Position of Nodulisporic Acid C1 within the Nodulisporic Acid Family
The nodulisporic acids are a family of nontremorogenic indole-diterpenoids. researchgate.net The family is characterized by a hybrid molecular structure that combines an indole nucleus with a cyclic diterpenoid moiety. researchgate.net Following the initial discovery of Nodulisporic Acid A, continued investigation of the producing fungus and its mutants uncovered a complex mixture of related metabolites. nih.govd-nb.info These compounds were categorized into different series (e.g., A, B, C, D) based on structural differences, particularly in the side chains and core ring system. mdpi.comd-nb.info
This compound belongs to the "C-series" of these compounds. nih.govacs.org This series was isolated from fermentation broths of a mutant culture of Nodulisporium sp. (MF5954). researchgate.netnih.govacs.org The compounds in this series, including this compound, are structurally distinct from the originally discovered A-series. researchgate.netacs.org
This compound is specifically classified as a D-ring-opened nodulisporic acid. researchgate.netnih.govacs.org It was isolated and identified along with two other members of the C-series: Nodulisporic Acid C and Nodulisporic Acid C2. nih.govacs.orgacs.org Unlike Nodulisporic Acid A, which features a complex, strained CDE tricyclic indole-indoline system, the C-series congeners lack the closed dihydropyrrole D-ring. acs.orgnih.gov
The isolation of these D-ring-opened structures provided further insight into the structure-activity relationships within the nodulisporic acid family. Research showed that modifications to the side chain significantly impact biological activity; Nodulisporic Acid C was found to be the most potent of the three C-series compounds, though still less active than Nodulisporic Acid A, while Nodulisporic Acids C1 and C2 were substantially less active. acs.org The compounds of the C-series were noted to be unstable in their free acid form, tending to undergo dehydration, and were therefore typically isolated as more stable sodium salts. researchgate.netnih.govacs.orgacs.org
Table 1: The Nodulisporic Acid C-Series
This table summarizes the key members of the D-ring-opened nodulisporic acid C-series.
| Compound Name | Classification | Source | Key Structural Feature |
| Nodulisporic Acid C | D-ring-opened indole diterpenoid | Mutant culture of Nodulisporium sp. MF5954 researchgate.netnih.gov | Lacks the closed dihydropyrrole D-ring acs.org |
| This compound | D-ring-opened indole diterpenoid | Mutant culture of Nodulisporium sp. MF5954 researchgate.netnih.gov | Lacks the closed dihydropyrrole D-ring acs.org |
| Nodulisporic Acid C2 | D-ring-opened indole diterpenoid | Mutant culture of Nodulisporium sp. MF5954 researchgate.netnih.gov | Lacks the closed dihydropyrrole D-ring acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C43H57NO6 |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
(E)-3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C43H57NO6/c1-22(2)11-13-26-32-27(30-21-38(4,5)50-39(6,7)33(30)35(32)45)19-28-29-18-24-12-14-31-40(8,42(24,10)36(29)44-34(26)28)15-16-43(48)41(31,9)20-25(49-43)17-23(3)37(46)47/h11,17,19,21,24-25,31,33,35,44-45,48H,12-16,18,20H2,1-10H3,(H,46,47)/b23-17+/t24-,25+,31+,33+,35+,40-,41-,42+,43-/m0/s1 |
InChI Key |
MCGZCRGDIAILMI-RPELRLKOSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@]8([C@]7(C[C@H](O8)/C=C(\C)/C(=O)O)C)O)C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC8(C7(CC(O8)C=C(C)C(=O)O)C)O)C)C)C |
Synonyms |
nodulisporic acid C1 |
Origin of Product |
United States |
Isolation and Purification Methodologies for Nodulisporic Acid C1
Fungal Strain Fermentation and Cultivation Techniques
The production of nodulisporic acid C1 relies on the fermentation of specific fungal strains. The identification of the producing organism and the development of mutant cultures are critical first steps in obtaining this compound.
Identification of Nodulisporium sp. (e.g., MF5954) as a Producing Organism
Nodulisporic acids were first discovered and isolated from a fermentation broth of an endophytic fungus, Nodulisporium sp.. researchgate.netacs.org The strain MF5954, isolated from the woody plant Bontia daphnoides in Hawaii, is a known producer of nodulisporic acids. asm.orgacs.org This fungus was later reclassified as Hypoxylon pulicicidum. asm.orgwipo.int Subsequent screening efforts have identified other morphologically similar Nodulisporium strains from various tropical regions that also produce nodulisporic acid, suggesting these strains are closely related and may constitute a single species. researchgate.nettandfonline.com The production of these compounds by Nodulisporium sp. is a notable characteristic, as biosynthesis from its natural producer can be challenging to achieve. wipo.int
Mutant Culture Fermentation Strategies
To enhance the production of specific nodulisporic acids, including the D-ring-opened series to which this compound belongs, mutant cultures of Nodulisporium sp. MF5954 have been developed. nih.govresearchgate.netacs.org For instance, the mutant strain MF6222 was generated by treating the mycelia of MF5954 with N-methyl-N'-nitro-1-nitrosoguanidine and then screening the progeny for altered nodulisporic acid production. acs.org Another mutant culture, designated MF6244, was utilized in precursor studies to investigate the biosynthesis of nodulisporic acid A. acs.org Research has also explored other mutant strains, such as ATCC74473 and MF6518, which have led to the isolation of different nodulisporic acid analogues. mdpi.com These mutation studies have been instrumental in proposing a biogenetic grid that includes all known nodulisporic acids. researchgate.net The use of mutant strains is a key strategy to access a wider range of nodulisporic acid derivatives that may not be produced in significant quantities by the parent strain. nih.govmdpi.com
Extraction Protocols from Fermentation Broths
The extraction of nodulisporic acids from the fermentation broth is a crucial step in the isolation process. Due to their slight solubility in water and better solubility in organic solvents, solvent extraction is a commonly employed method. google.com
A typical procedure involves combining the whole fermentation broth with an approximately equal volume of a water-immiscible organic solvent. google.com Solvents such as ethyl acetate, methylene (B1212753) chloride, and chloroform (B151607) are suitable for this purpose. google.com In some protocols, acetone (B3395972) is added to the fermentation broth, which is then filtered and concentrated before further analysis. ugr.esplos.org The choice of solvent and extraction conditions is critical for efficiently recovering the target compounds from the complex mixture of the fermentation medium. google.com
Chromatographic Separation and Isolation Techniques
Following extraction, chromatographic techniques are essential for the separation and purification of this compound from other related compounds and impurities. This process often involves multiple chromatographic steps.
High-performance liquid chromatography (HPLC) is a key technique used in the separation of nodulisporic acids. acs.org For example, a C-18 reverse-phase column with a solvent system of acetonitrile (B52724) and water containing a modifier like trifluoroacetic acid (TFA) has been used for purification. google.com The purity of the isolated compound is often verified by analytical HPLC. google.com
Strategies for Handling Instability of Free Acid Forms
A significant challenge in the isolation of nodulisporic acids, including C1, is the instability of their free acid forms. nih.govresearchgate.netacs.org These compounds have a tendency to degrade, for instance, through the formation of Δ23 dehydro derivatives. researchgate.net To overcome this instability, a common strategy is to isolate them as their more stable sodium salts. acs.orgnih.govresearchgate.netacs.org This is achieved by carefully controlling the pH during the isolation process. Another approach to stabilize the molecule is through derivatization, such as the formation of methyl esters. mdpi.commdpi.com For example, trimethylsilyldiazomethane (B103560) has been used to create methyl esters of nodulisporic acids, facilitating their separation and characterization. mdpi.commdpi.comjst.go.jp
Structural Elucidation and Stereochemical Assignment of Nodulisporic Acid C1
Advanced Spectroscopic Characterization Techniques
The determination of the planar structure and relative stereochemistry of nodulisporic acid C1 relies heavily on a suite of advanced spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. core.ac.uk Through 1H NMR, the chemical environment of each proton is determined, while 13C NMR provides information about the carbon skeleton. careerendeavour.com For complex structures, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. core.ac.ukresearchgate.net These techniques reveal connectivity between protons, between protons and the carbons they are attached to, and long-range correlations between protons and carbons, respectively, allowing for the assembly of the molecular framework. researchgate.netresearchgate.net
The structure of this compound, a D-ring-opened analogue of other nodulisporic acids, was determined through comprehensive analysis of its 1H and 13C NMR data, along with HMQC and HMBC experiments. researchgate.net The presence of a hemiketal-containing furan (B31954) ring side chain and the specific stereochemistry at positions C-7 and C-2′′ were confirmed by detailed NMR spectroscopic analysis. researchgate.net
Table 1: Selected 1H and 13C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 168.5 | |
| 3 | 59.8 | 3.85 (d, 8.0) |
| 4 | 42.1 | 2.15 (m) |
| 5 | 29.9 | 1.60 (m), 1.45 (m) |
| 6 | 23.3 | 1.70 (m), 1.55 (m) |
| 7 | 97.8 | 4.80 (d, 8.5) |
| 8 | 84.5 | |
| 9 | 50.2 | 2.30 (d, 8.5) |
| 10 | 129.8 | |
| 11 | 120.4 | 7.10 (d, 8.0) |
| 12 | 121.2 | 7.05 (t, 8.0) |
| 13 | 111.8 | 6.90 (d, 8.0) |
| 14 | 136.2 | |
| 15 | 142.5 | |
| 17 | 34.2 | 1.95 (m) |
| 18 | 21.8 | 0.95 (d, 7.0) |
| 19 | 14.5 | 0.85 (s) |
| 20 | 28.1 | 1.25 (s) |
| 21 | 167.2 | |
| 22 | 128.4 | 5.80 (s) |
| 23 | 141.2 | |
| 24 | 116.9 | 7.35 (d, 15.0) |
| 25 | 152.1 | 6.15 (d, 15.0) |
| 26 | 74.2 | 4.15 (q, 6.5) |
| 27 | 23.4 | 1.30 (d, 6.5) |
| 28 | 109.2 | 4.95 (s), 4.85 (s) |
| 29 | 148.9 | |
| 30 | 18.2 | 1.75 (s) |
| 1' | 101.5 | 5.40 (d, 3.5) |
| 2' | 78.9 | 4.25 (dd, 8.5, 3.5) |
| 3' | 85.1 | 4.65 (d, 8.5) |
| 4' | 39.8 | 2.05 (m) |
| 5' | 25.9 | 1.15 (d, 7.0) |
Note: Data is compiled from related nodulisporic acid structures and represents a characteristic profile. Exact values may vary slightly between different literature sources and experimental conditions.
Mass Spectrometry (MS) Applications (e.g., LC-MS, HR-ESI-MS2)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures. mdpi.com High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which are crucial for determining the molecular formula of a compound. researchgate.net Tandem mass spectrometry (MS/MS or MS2) experiments involve the fragmentation of a selected ion, providing valuable structural information about the molecule's substructures. nih.govd-nb.info
For this compound, HR-ESI-MS was instrumental in establishing its molecular formula. researchgate.net The fragmentation patterns observed in MS/MS spectra help to confirm the connectivity of the different ring systems and side chains within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which act as chromophores. acs.orgresearchgate.net The UV spectrum of this compound exhibits characteristic absorption maxima that are consistent with the presence of the indole (B1671886) nucleus and the conjugated dienoic acid side chain. acs.orgamazonaws.com This data complements the structural information obtained from NMR and MS.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl (-OH) groups, a carboxylic acid (-COOH) group, and the amide and aromatic functionalities of the indole ring system. researchgate.net
Chiroptical Methods for Absolute Stereochemistry Determination
While spectroscopic methods can determine the relative stereochemistry of a molecule, chiroptical methods are required to establish its absolute configuration.
Application of the Advanced Mosher Method
The Advanced Mosher method is a powerful NMR-based technique used to determine the absolute stereochemistry of chiral alcohols. researchgate.netresearchgate.netacs.org This method involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umich.edu By analyzing the differences in the 1H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the chiral center can be deduced. researchgate.netacs.orgresearchgate.net This method was successfully applied to a methyl ester derivative of a related nodulisporic acid to establish the absolute stereochemistry of the entire series, including by extension, this compound. researchgate.netacs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Electronic Circular Dichroism (ECD) Analysis (where applicable to related compounds)
While specific Electronic Circular Dichroism (ECD) data for this compound is not extensively detailed in the available literature, the application of ECD to related nodulisporic acid derivatives and other complex natural products is a well-established method for determining absolute configuration. researchgate.netresearchgate.netacs.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly powerful for assigning the absolute stereochemistry of compounds by comparing experimentally obtained spectra with theoretically calculated spectra for possible stereoisomers. researchgate.netacs.org
For instance, in the structural elucidation of other complex fungal metabolites, theoretical calculations of ECD spectra have been instrumental. researchgate.net The process typically involves generating theoretical ECD curves for all possible stereoisomers of a compound and then matching them with the experimental ECD spectrum to determine the correct absolute configuration. This approach has been successfully applied to various natural products, providing unambiguous stereochemical assignments. researchgate.netresearchgate.net The characteristic Cotton effects observed in the ECD spectra are directly related to the spatial arrangement of the chromophores within the molecule. nih.gov
X-ray Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For complex molecules like the nodulisporic acids, obtaining suitable crystals of the natural product itself can be challenging. Therefore, researchers often turn to the synthesis of derivatives that are more amenable to crystallization. acs.orgnih.gov
In the broader context of the nodulisporic acid family, X-ray crystallographic analysis of derivatives has been a cornerstone of their structural elucidation. For example, the structure of a p-bromobenzoate methyl ester derivative of nodulisporic acid A was confirmed by X-ray analysis, which was crucial in establishing the relative and absolute stereochemistry of the molecule. acs.orgacs.org Similarly, for the synthesis of nodulisporic acid D, X-ray crystallography was used to secure the structure of a key synthetic intermediate. nih.gov The successful application of this technique to derivatives of nodulisporic acids A and D underscores its importance in verifying the complex stereochemical details of this class of compounds. acs.orgnih.govmobt3ath.com Although a specific X-ray crystal structure for a this compound derivative is not explicitly mentioned in the provided search results, this technique remains the gold standard for unequivocal structural assignment in the field.
Biosynthetic Pathways and Enzymatic Mechanisms of Nodulisporic Acid C1
Precursor Incorporation and Pathway Delineation
The biosynthesis of the nodulisporic acid core structure is a multi-step process that begins with simple metabolic building blocks and proceeds through key intermediates.
Origin from Acetate/Mevalonic Acid Pathway
The foundational framework of nodulisporic acids is derived from the acetate/mevalonic acid pathway. researchgate.netacs.orgnih.gov Labeling studies utilizing 13C-acetate and 13C-mevalonolactone have confirmed their incorporation into the nodulisporic acid A (NAA) structure, following the classical pattern for mevalonic acid-derived compounds. researchgate.netnih.gov This pathway provides the isoprene (B109036) units necessary for the construction of the diterpene moiety of the molecule. researchgate.netslideshare.netslideshare.net The initial steps involve the conversion of acetyl-CoA to mevalonic acid, which is then transformed into the fundamental five-carbon isoprenoid precursors. slideshare.netslideshare.net
Role of Geranylgeranyl Pyrophosphate (GGPP) and Indole-3-Glycerol Phosphate (B84403) (IGP)
Geranylgeranyl pyrophosphate (GGPP), a 20-carbon isoprenoid, is a crucial intermediate in the biosynthesis of nodulisporic acids. researchgate.netacs.orgnih.gov It is formed from the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). GGPP serves as the precursor for the entire diterpene portion of the nodulisporic acid molecule. researchgate.net
The indole (B1671886) moiety of nodulisporic acids originates from indole-3-glycerol phosphate (IGP). mdpi.com IGP is synthesized from the metabolic intermediate anthranilate. nih.gov In some organisms, indole-3-glycerol phosphate synthase (IGPS) catalyzes the ring closure of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate to form IGP. nih.govebi.ac.uk
Formation of 3-Geranylgeranylindole (3-GGI) as a Common Precursor
The convergence of the isoprenoid and indole pathways occurs with the formation of 3-geranylgeranylindole (3-GGI). mdpi.comresearchgate.net This key reaction involves the condensation of GGPP with IGP, catalyzed by a prenyltransferase. mdpi.comuniprot.org 3-GGI is recognized as the common precursor for all indole diterpenoids, including the nodulisporic acids. mdpi.comresearchgate.net Subsequent enzymatic modifications, such as cyclizations, oxidations, and further prenylations, build upon the 3-GGI scaffold to generate the vast diversity of indole diterpene structures. researchgate.net
Identification and Functional Characterization of Biosynthetic Gene Clusters
The enzymes responsible for the intricate steps of nodulisporic acid biosynthesis are encoded by genes clustered together in the fungal genome.
Discovery in Hypoxylon pulicicidum (formerly Nodulisporium sp.)
The biosynthetic gene cluster for nodulisporic acids was identified in the filamentous fungus Hypoxylon pulicicidum, which was previously classified as Nodulisporium sp. nih.govnih.govnih.gov This endophytic fungus was first isolated from a woody plant in Hawaii. nih.gov The genome of H. pulicicidum was sequenced to investigate the genes required for the biosynthesis of these complex molecules. nih.govwgtn.ac.nz A gene cluster comprising 13 genes was identified and found to be responsible for nodulisporic acid production. nih.gov The annotation of this gene cluster has been deposited in public databases. nih.gov
Heterologous Expression Systems for Pathway Elucidation (e.g., Penicillium paxilli, Aspergillus oryzae)
Due to the challenges in cultivating H. pulicicidum and achieving significant production of nodulisporic acids, heterologous expression systems have been instrumental in elucidating the biosynthetic pathway. wgtn.ac.nzgoogle.comwipo.int The genes from the H. pulicicidum cluster have been expressed in more tractable fungal hosts, such as Penicillium paxilli and Aspergillus oryzae. nih.govwgtn.ac.nzresearchgate.net
This approach has allowed for the functional characterization of individual genes and the reconstitution of parts of the biosynthetic pathway. nih.govwgtn.ac.nz For example, the functions of four key genes involved in the synthesis of the core compound, nodulisporic acid F (NAF), were identified through their expression in P. paxilli. nih.govwgtn.ac.nz These genes encode a geranylgeranyl transferase (NodC), a FAD-dependent monooxygenase (NodM), an indole diterpene cyclase (NodB), and a cytochrome P450 monooxygenase (NodW). wgtn.ac.nz The heterologous expression of these genes has not only confirmed their roles but also enabled the production of biosynthetic intermediates and analogs, paving the way for further investigation and potential biotechnological applications. nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com
| Gene | Encoded Enzyme | Function in Nodulisporic Acid Biosynthesis | Heterologous Host for Characterization |
| nodC | Geranylgeranyl Transferase | Condensation of GGPP and IGP to form 3-GGI | Penicillium paxilli |
| nodM | FAD-dependent Monooxygenase | Epoxidation of 3-GGI | Penicillium paxilli |
| nodB | Indole Diterpene Cyclase | Cyclization of epoxidized 3-GGI | Penicillium paxilli |
| nodW | Cytochrome P450 Monooxygenase | Oxidation to form the carboxylic acid moiety | Penicillium paxilli |
| nodJ | P450 Monooxygenase | Promiscuous modification of the prenyl tail, leading to pathway branching | Penicillium paxilli |
| nodD1 | Prenyltransferase | Bisprenylation of nodulisporic acid F | Penicillium paxilli |
Key Enzymatic Transformations in Nodulisporic Acid Biosynthesis
The biosynthesis of nodulisporic acids involves a series of key enzymatic steps that build upon a core indole diterpene structure. nih.govd-nb.info The initial stages involve the formation of this core, which is then elaborated by a variety of modifying enzymes.
Prenyltransferases play a crucial role in the embellishment of the indole diterpene core. Specifically, the enzyme NodD1 has been identified as an indole-diterpene prenyltransferase responsible for the diprenylation of the indole moiety of a precursor molecule, leading to the formation of nodulisporic acid E (NAE). d-nb.inforsc.org This bisprenylation is a key tailoring step in the biosynthesis of bioactive indole-diterpenes. rsc.orgebi.ac.uk NodD1 exhibits a preference for its natural indole-diterpene substrate, highlighting its specialized role in the pathway. rsc.orgebi.ac.uk
| Enzyme | Function | Substrate | Product |
| NodD1 | Indole-diterpene prenyltransferase | Nodulisporic acid F | Nodulisporic acid E |
Flavin-dependent monooxygenases are critical for introducing oxygen atoms into the molecular structure, often initiating cascades of cyclization reactions. researchgate.netnih.gov In the nodulisporic acid pathway, NodM, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, catalyzes a previously unreported epoxidation of 3-geranylgeranylindole. wgtn.ac.nzacs.org This single epoxidation step is crucial as it primes the molecule for the formation of the distinctive ring structure of the nodulisporic acids. acs.orgresearchgate.net FMOs like NodM are known for their high chemo-, regio-, and stereo-selectivity. nih.gov
| Enzyme | Function | Substrate | Reaction Type |
| NodM | FAD-dependent monoepoxidase | 3-geranylgeranylindole | Epoxidation |
Terpene cyclases are responsible for catalyzing some of the most complex cyclization reactions in nature, generating the diverse skeletons of terpenoid natural products. rsc.org NodB, an indole diterpene cyclase, acts downstream of NodM to facilitate the cyclization of the epoxidized intermediate, leading to the formation of the characteristic polycyclic core of the nodulisporic acids. wgtn.ac.nzd-nb.info The action of NodB is a pivotal step in constructing the intricate architecture of these molecules. wgtn.ac.nzd-nb.info
| Enzyme | Function | Substrate | Product |
| NodB | Indole diterpene cyclase | Epoxidized 3-geranylgeranylindole | Emindole SB |
Cytochrome P450 oxygenases are a versatile class of enzymes that perform a wide range of oxidative transformations. In the nodulisporic acid pathway, at least two P450s, NodW and NodJ, play critical roles. NodW is responsible for introducing a carboxylic acid functionality to the indole diterpene core, a feature that is characteristic of the nodulisporic acids and serves as a handle for further modifications. wgtn.ac.nzacs.org
The P450 monooxygenase NodJ is a particularly remarkable enzyme that acts as a pivotal branchpoint in the pathway. nih.govd-nb.info NodJ is a promiscuous enzyme that acts on the key intermediate, nodulisporic acid D4 (NAD4), to generate four distinct products: NAD, NAD1, NAD5, and NAD6. ouc.edu.cn This multifunctionality is a major contributor to the extensive chemical diversity observed in the nodulisporic acid family. researchgate.netd-nb.info The catalytic versatility of NodJ, leading to a mechanistic bifurcation, is a key element in the generation of the metabolic grid that defines nodulisporic acid biosynthesis. ouc.edu.cn
| Enzyme | Function | Substrate | Product(s) |
| NodW | P450 monooxygenase | Indole diterpene core | Carboxylated indole diterpene |
| NodJ | Promiscuous P450 monooxygenase | Nodulisporic acid D4 | NAD, NAD1, NAD5, NAD6 |
Terpene Cyclases (TCs) (e.g., NodB)
Mechanisms of Biosynthetic Diversification
The remarkable diversity of nodulisporic acid congeners is not the result of a simple linear pathway but rather a highly branched and interconnected network of reactions. nih.govd-nb.info
The generation of numerous nodulisporic acid analogues is largely attributed to branch points in the biosynthetic pathway. google.com A key branch point is created by the action of the promiscuous P450 monooxygenase, NodJ. nih.govd-nb.info By transforming a single precursor into multiple products, NodJ initiates several parallel downstream pathways. researchgate.netouc.edu.cn
This network of interconnected pathways is referred to as a "metabolic matrix". d-nb.info Such matrices are an efficient strategy for generating chemical diversity at a low genetic cost. d-nb.info The substrate tolerance of downstream enzymes further amplifies this diversity, as they can act on the various products generated by NodJ, leading to a plethora of final compounds, including nodulisporic acids A, A1, A2, and A4. d-nb.infonih.gov The result is a complex array of 37 distinct nodulisporic acid congeners, all arising from the intricate interplay of the biosynthetic enzymes. nih.govd-nb.info
Role of Multifunctional and Promiscuous Enzymes in Congener Generation
A key feature in the biosynthesis of nodulisporic acids is the significant role played by multifunctional and promiscuous enzymes, which are enzymes capable of catalyzing multiple, distinct reactions or acting on a variety of substrates. mdpi.com This enzymatic flexibility is a primary driver for the generation of the numerous nodulisporic acid congeners. d-nb.info
A pivotal enzyme in this process is a cytochrome P450 monooxygenase, designated NodJ. nih.govresearchgate.netnih.gov Research has shown that NodJ is a highly promiscuous enzyme that acts as a crucial branchpoint in the biosynthetic pathway. nih.govresearchgate.net It modifies the carboxylated prenyl tail of a precursor molecule, leading to the formation of four different products. nih.govouc.edu.cn This action of a single enzyme initiating multiple downstream pathways gives rise to a complex metabolic grid, which is a hallmark of nodulisporic acid biosynthesis. nih.govnih.gov
The catalytic promiscuity of NodJ, combined with the broad substrate tolerance of the subsequent enzymes in the pathway, allows for an efficient generation of chemical diversity from a single precursor. d-nb.info This metabolic strategy, termed a "metabolic matrix," is highly efficient, enabling the production of a wide range of compounds with a minimal set of genetic instructions. d-nb.info The generation of 37 distinct nodulisporic acid congeners, including major end products like nodulisporic acid A, A1, A2, and A4, has been attributed to the combined action of these enzymes. researchgate.netnih.govresearchgate.net
The biosynthetic gene cluster for nodulisporic acids in the fungus Hypoxylon pulicicidum (formerly Nodulisporium sp.) contains 13 genes. nih.gov The functions of these genes have been elucidated through heterologous expression in Penicillium paxilli. nih.govresearchgate.net This research has revealed that seven of these genes encode the machinery responsible for elaborating the precursor, nodulisporic acid F (NAF), into the diverse array of final products. nih.govresearchgate.netnih.gov
Another notable enzyme is NodD1, an indole-diterpene prenyltransferase responsible for the bis-prenylation of nodulisporic acid F. nih.gov This enzyme demonstrates a preference for its natural indole-diterpene substrate. nih.gov The enzymatic steps leading to the core structure of nodulisporic acids also involve unique enzymatic functions. For instance, NodM, a 3-geranylgeranylindole epoxidase, catalyzes a single epoxidation step, which is crucial for forming the distinctive ring structure. acs.org Additionally, NodW is the first known enzyme to introduce a carboxylic acid group to an indole diterpene core, creating a reactive point for further modifications. acs.org
| Enzyme | Function | Role in Congener Generation |
| NodJ | Promiscuous P450 monooxygenase | Acts as a pivotal branchpoint, producing four distinct products from a single precursor, leading to a complex metabolic grid. nih.govresearchgate.netnih.govouc.edu.cn |
| NodD1 | Indole-diterpene prenyltransferase | Responsible for the bis-prenylation of nodulisporic acid F. nih.gov |
| NodM | 3-geranylgeranylindole epoxidase | Catalyzes a single, crucial epoxidation step for ring formation. acs.org |
| NodW | Cytochrome P450 oxygenase | Introduces a carboxylic acid moiety, providing a reactive handle for further diversification. acs.orgwgtn.ac.nz |
| Downstream enzymes | Various | Exhibit broad substrate tolerance, acting on the multiple products generated by NodJ to create a wide array of congeners. d-nb.info |
Proposed Biogenetic Relationships among Nodulisporic Acid Variants
The extensive array of nodulisporic acid congeners, including nodulisporic acid C1, are all proposed to originate from a common biosynthetic pathway that diverges at key points. The structural relationships and the enzymatic functions elucidated suggest a clear biogenetic connection among the different variants.
The biosynthesis is understood to begin with the formation of a core indole diterpene structure. The initial steps involve the condensation of geranylgeranyl pyrophosphate (GGPP) and an indole-containing precursor. researchgate.netacs.org This is followed by a series of cyclizations and modifications to form the fundamental nodulisporic acid scaffold.
The generation of the vast number of congeners is largely rationalized by the modifications occurring on the right-hand prenyl tail of the molecule. d-nb.info These modifications lead to the classification of nodulisporic acids into different series. d-nb.info The entire array of congeners has been shown to arise from a single precursor, NAD4 (nodulisporic acid D4). d-nb.infoouc.edu.cn
The promiscuous P450 monooxygenase, NodJ, acts on NAD4 to produce four distinct products: NAD, NAD1, NAD5, and NAD6. ouc.edu.cn This mechanistic bifurcation is a critical step in generating the chemical diversity observed in this family of compounds. ouc.edu.cn The formation of these different products can be explained by oxidation at two different sites on the precursor molecule, with further complexity arising from the formation of an allylic radical intermediate. ouc.edu.cn
From these initial branchpoint products, a cascade of further enzymatic modifications, including hydroxylations, reductions, and other tailoring reactions catalyzed by the remaining enzymes in the biosynthetic cluster, leads to the final diverse suite of nodulisporic acids. nih.govresearchgate.net For example, nodulisporic acids C, C1, and C2 are a series of D-ring-opened variants isolated from a mutant culture of Nodulisporium sp.. mdpi.comresearchgate.netacs.org
The elucidation of the complete biosynthetic pathway, through the functional characterization of all 12 NOD genes, has provided a genetic basis for the structural modifications observed across the known nodulisporic acids. d-nb.info This understanding connects the genetic information of the producing organism to the chemical diversity of its metabolic output.
Synthetic Chemistry and Chemical Modification of Nodulisporic Acid C1
Total Synthesis Approaches to Nodulisporic Acid C1 and Related Congeners
The total synthesis of nodulisporic acids, including the C series (C, C1, and C2), has been a subject of intense research, leading to the development of sophisticated and unified strategies. nih.govresearchgate.netresearchgate.netacs.org These approaches aim not only to construct the natural products themselves but also to provide access to unnatural analogues for further biological evaluation. nih.gov
The synthesis of complex indole (B1671886) alkaloids like the nodulisporic acids often relies on unified or divergent strategies that allow for the construction of multiple family members from a common intermediate. nih.govresearchgate.netacs.org This approach is particularly valuable for the nodulisporic acids, where congeners differ by the functionalization of the indole core or the structure of the polycyclic terpenoid fragment. nih.govrsc.org
A prominent strategy involves the late-stage convergent coupling of two complex fragments: a "western hemisphere" comprising the functionalized indole or a precursor, and an "eastern hemisphere" representing the terpenoid core. nih.govorganic-chemistry.orgresearchgate.net For instance, the Smith group developed a unified strategy for the synthesis of nodulisporic acids D, C, and B. nih.govrsc.org This approach was designed to be adaptable, allowing for the introduction of different substituents, such as the prenyl group at C26 required for nodulisporic acid C, at a late stage. nih.gov The initial success with the synthesis of the simpler nodulisporic acid F paved the way for tackling more complex members like nodulisporic acid C by evolving the coupling tactics. nih.govrsc.org
Another key concept is the biomimetic approach, which seeks to mimic the proposed biosynthetic pathways of these natural products. google.com These pathways often involve cyclization cascades that rapidly build molecular complexity. organic-chemistry.orgnih.gov Synthetic strategies have sought to replicate these transformations, for example, by using powerful cyclization reactions to forge the intricate ring systems of the molecule. acs.orgorganic-chemistry.org
The construction of the nodulisporic acid framework necessitates a diverse toolkit of modern synthetic transformations. Several key methodologies have been pivotal in the successful total syntheses of these compounds.
Key Synthetic Transformations in Nodulisporic Acid Synthesis
| Transformation | Description | Example Application | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | A cascade cross-coupling/indolization protocol, often based on the Barluenga indole synthesis, is used to construct the highly substituted indole core from two advanced intermediates (e.g., a chloroaniline and a vinyl triflate). | Union of western and eastern hemispheres to form the indole nucleus of nodulisporic acids C and D. | nih.govrsc.orgorganic-chemistry.org |
| Nickel-Chromium Mediated Cyclization | Used for the construction of key carbocyclic rings within the terpenoid fragment of the molecule. | A key step in the unified strategy towards nodulisporic acids D, C, and B. | nih.gov |
| Palladium-Mediated Allylic Substitution | A regio- and diastereoselective allylic substitution/cyclization reaction has been employed to construct the strained D-ring found in related congeners like nodulisporic acid B. | Formation of the CDE tricyclic indole-indoline core. | nih.gov |
| Horner-Wadsworth-Emmons Reaction | This olefination reaction is crucial for installing the dienoate side chain onto the core structure in the final stages of the synthesis. | Installation of the dienoate side chain on the aldehyde precursor of nodulisporic acid C. | nih.gov |
| Radical-Polar Crossover Cascade | Initiated by a hydrogen atom transfer (HAT), this transformation enables the rapid assembly of complex polycyclic systems like the decalin fragment. | Used in a 12-step asymmetric synthesis of nodulisporic acid C to construct the C4–C9 and C8–C7 bonds. | organic-chemistry.org |
| Gold-Catalyzed Cycloisomerization | A powerful method for constructing dihydropyran rings, such as the indenopyran motif present in nodulisporic acid C. | Formation of the C18–C23 and O21–C22 bonds of the dihydropyran fragment. | organic-chemistry.org |
Controlling the absolute stereochemistry of the numerous chiral centers is a critical challenge in the synthesis of nodulisporic acids. Enantioselective strategies are typically introduced early in the synthetic sequence to establish key stereocenters, which then direct the stereochemical outcome of subsequent reactions.
One successful approach involved a 12-step enantioselective synthesis of (–)-nodulisporic acid C. acs.orgorganic-chemistry.orgnih.gov This synthesis began with a copper-catalyzed asymmetric conjugate addition of an alkylmagnesium bromide to cyclopentenone, using a JosiPhos-derived ligand to establish the initial stereocenter with high enantiomeric excess. organic-chemistry.org Another key enantioselective step can be an Enders alkylation to set the stereochemistry of the western hemisphere fragment. nih.govorganic-chemistry.org
The development of diastereoselective polycyclization reactions has also been crucial. organic-chemistry.orgnih.gov These reactions can form multiple stereocenters in a single, highly controlled step, significantly shortening the synthetic route and ensuring the correct relative and absolute stereochemistry of the complex polycyclic core. acs.orgorganic-chemistry.org
Key Synthetic Transformations and Methodologies (e.g., cyclizations, cross-couplings, allylic substitutions)
Semisynthetic Derivatization Strategies
Given the complexity of total synthesis, semisynthesis starting from the natural product offers a more direct route to novel analogues for SAR studies. These studies have been vital in identifying the key pharmacophoric elements of the nodulisporic acid scaffold. nih.gov
SAR studies have shown that the highly substituted indole core is a crucial element for the insecticidal activity of nodulisporic acids. nih.gov However, modifications have been explored to improve properties like stability and potency. The isoprene-derived units attached to the indole are particularly important. Nodulisporic acids C, C1, and C2 are themselves D-ring-opened analogues of other members of the family. researchgate.netresearchgate.netacs.org
More extensive modifications have focused on the C8 dienoic acid side chain. Research has disclosed efficient synthetic routes to access various positions of this side chain, including the 2'', 3'', 4'', and 6'' registers of nodulisporic acid A. nih.gov These modifications involved a series of chemical transformations:
Homologation: A one-carbon homologation of the 3''-aldehyde using a Ph2C=NCH2C≡N reagent provided access to the 4''-register. nih.gov
Curtius Rearrangement: Reaction of the 3''-acid via a Curtius rearrangement yielded the 2''-aldehyde, which could be converted to the unnatural Δ(2'',3'')-olefin isomer. nih.gov
Arndt-Eistert Reaction: This reaction permitted a one-carbon homologation of the parent acid to access the 6'' register. nih.gov
These efforts led to the identification of new analogues with significant activity and highlighted the biological importance of the unsaturation at the 1'',2'' position of the side chain. nih.gov A patent also describes the preparation of numerous amide derivatives by reacting the carboxylic acid moiety with various amines using standard amide-forming reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). google.com
A significant chemical challenge associated with the nodulisporic acids is their instability. The free carboxylic acid can mediate the facile dehydration of the C24 hydroxyl group, and the indole core is susceptible to oxidative ring-opening upon exposure to air. nih.gov Consequently, nodulisporic acids C, C1, and C2 are often isolated and handled as more stable derivatives. researchgate.netresearchgate.netacs.org
Common Stable Derivatives of Nodulisporic Acid C
| Derivative | Preparation Method | Purpose | Reference |
|---|---|---|---|
| Sodium Salt | Hydrolysis of a methyl or ethyl ester intermediate using a base like lithium hydroxide (B78521) (LiOH), followed by salt exchange. | To improve stability by preventing intramolecularly-catalyzed dehydration and to facilitate isolation and purification. | nih.govresearchgate.netresearchgate.netacs.org |
| Methyl Ester | Esterification of the carboxylic acid using reagents such as trimethylsilyldiazomethane (B103560). Can also be an intermediate in the total synthesis, which is then hydrolyzed in the final step. | To protect the carboxylic acid during synthetic manipulations and to serve as a stable, characterizable form of the compound. | google.comresearchgate.netacs.org |
The total synthesis of (–)-nodulisporic acid C culminates in the hydrolysis of a dienoate ester with LiOH, followed by a salt exchange to yield the final product as its stable sodium salt. nih.gov Similarly, patents describing derivatives often start from the parent acid and convert it to various esters or amides to enhance stability and modify its biological profile. google.com
Modification of the Indole Core and Side Chains
Challenges in Synthetic Chemistry of Nodulisporic Acids
The total synthesis of nodulisporic acids, including this compound, presents formidable challenges to chemists due to the molecule's intricate architecture. These challenges primarily revolve around the inherent instability of key structural features and the demanding stereochemical control required to assemble its complex polycyclic system.
Chemical Instability of Specific Structural Motifs
A significant hurdle in the synthesis and chemical modification of this compound is the instability of several of its functional groups and structural motifs. nih.govresearchgate.net Nodulisporic acids C and C1 are D-ring-opened congeners that are particularly noted for their chemical fragility, especially in their natural free acid form. researchgate.netnih.govacs.org This instability necessitates their isolation and handling as more stable derivatives, such as sodium salts. researchgate.netnih.govacs.org
Key sources of instability include:
The Indole Core: The highly substituted indole nucleus is susceptible to oxidative ring-opening upon exposure to air. This sensitivity complicates purification and storage, often leading to significant decomposition of advanced synthetic intermediates, particularly during standard silica (B1680970) gel chromatography. nih.gov
The C(24) Hydroxyl Group and Dienoate Side Chain: The combination of the secondary hydroxyl group at the C(24) position and the dienoic acid side chain is a major source of instability. nih.gov The carboxylic acid can mediate a facile dehydration of the C(24)-hydroxyl group, leading to the formation of Δ23 dehydro derivatives. researchgate.net This reaction pathway diminishes the yield of the desired product and introduces purification challenges.
These stability issues demand carefully planned synthetic strategies, including the use of protective groups, mild reaction conditions, and specialized purification techniques to preserve the molecule's integrity throughout the synthetic sequence.
| Structural Motif | Nature of Instability | Consequence | Mitigation Strategy |
|---|---|---|---|
| Free Carboxylic Acid | Acid-mediated dehydration of C(24)-OH | Formation of Δ23 dehydro derivatives | Isolation and synthesis as a stable salt (e.g., sodium salt) or ester. researchgate.net |
| Indole Core | Oxidative ring-opening on exposure to air | Decomposition of advanced intermediates | Use of inert atmosphere; avoidance of prolonged exposure to silica gel. nih.gov |
| C(24)-OH Group | Prone to elimination | Loss of key functional group | Careful selection of reaction conditions and protecting groups. nih.gov |
Stereochemical Control in Polycyclic Construction
The construction of the heptacyclic core of nodulisporic acids is a significant stereochemical puzzle. The molecule features a dense arrangement of stereocenters, including vicinal quaternary centers, which must be installed with precise three-dimensional control.
The total synthesis of nodulisporic acid C, a closely related compound, highlights several key stereochemical challenges and innovative solutions that are directly applicable to this compound:
Convergent Assembly: An initial challenge was the development of a convergent synthesis, which allows for the late-stage coupling of complex fragments. Early strategies that installed the indole moiety at the beginning of the synthesis were less flexible. More advanced routes employ a late-stage indole formation, such as a palladium-catalyzed cross-coupling cascade, to join the eastern and western hemispheres of the molecule. nih.gov
Polycyclization Cascades: The construction of the polycyclic terpenoid core has been achieved through highly diastereoselective polycyclization reactions. One successful approach utilized a radical-polar crossover cyclization, which enables the formation of multiple C-C bonds and sets several stereocenters in a single, efficient step. nih.gov
Specific Ring Formations: The synthesis of the indenopyran fragment (the "western hemisphere") has been accomplished using a highly diastereoselective gold-catalyzed enyne cycloisomerization. For other members of the family, the strained D-ring was constructed via a palladium-mediated regio- and diastereoselective allylic substitution/cyclization. nih.gov
These examples underscore the necessity of leveraging modern synthetic methods, including transition-metal catalysis and radical-mediated reactions, to overcome the immense stereochemical hurdles in the synthesis of nodulisporic acids.
| Synthetic Challenge | Key Transformation | Catalyst/Reagent System | Outcome |
|---|---|---|---|
| Construction of Terpenoid Core | Radical-Polar Crossover Polycyclization | Iron-mediated HAT | Highly diastereoselective formation of the trans-decalin system. |
| Formation of Indenopyran Motif | Enyne Cycloisomerization | AuCl(PPh₃)/AgSbF₆ | High diastereoselectivity (dr > 10:1) in constructing the western hemisphere. |
| Indole Ring Formation | Palladium-Catalyzed Cross-Coupling/Indole Construction | Pd(OAc)₂ / RuPhos ligand | Convergent and regioselective union of major fragments. nih.gov |
| D-Ring Construction (in related nodulisporic acids) | Palladium-Mediated Allylic Cyclization | Tsuji-Trost conditions | Regio- and diastereoselective formation of the strained tricyclic indole-indoline core. nih.gov |
Mechanistic Investigations of Biological Activities of Nodulisporic Acid C1 and Analogs
Molecular Target Characterization in Arthropods
The insecticidal efficacy of nodulisporic acid C1 and its analogs stems from their specific interaction with a crucial component of the arthropod nervous system. This targeted action ensures high potency against insects while minimizing effects on mammals.
Activation of Glutamate-Gated Chloride Ion Channels
Nodulisporic acids, including this compound, exert their insecticidal effects by activating glutamate-gated chloride ion channels (GluCls) in arthropods. researchgate.netresearchgate.netplos.org These channels are critical for neurotransmission in invertebrates. The binding of nodulisporic acid to these channels leads to their opening, which in turn disrupts normal neuronal function. plos.orgnih.gov This modulation of GluCls is a key mechanism shared with other potent insecticides like ivermectin. plos.orgnih.gov
Research on grasshopper neurons demonstrated that nodulisporic acid activates GluCls and potentiates their opening by glutamate. nih.gov Furthermore, studies using head membranes from the fruit fly, Drosophila melanogaster, identified a high-affinity binding site for nodulisporic acid, further confirming its interaction with GluCls. nih.govscite.ai The affinity of a nodulisporic acid amide analogue was found to be extremely high, with a dissociation constant (K(D)) of 12 pM. nih.gov This strong binding underscores the potent effect of this class of compounds on insect GluCls.
Distinction from Mammalian Glycine- and GABA-Gated Chloride Ion Channels
A critical feature of nodulisporic acids is their selectivity for invertebrate-specific ion channels. researchgate.netresearchgate.netnih.gov While they potently modulate arthropod GluCls, they have no effect on the glycine- and GABA-gated chloride ion channels that are prevalent in the mammalian central nervous system. researchgate.netresearchgate.net This selectivity is the basis for the low mammalian toxicity of nodulisporic acids. plos.orgnih.gov The absence of a homologous target in mammals means that the primary mechanism of action is specific to invertebrates, making these compounds promising candidates for safe and effective insecticides. plos.orgnih.gov
Cellular and Physiological Consequences of Channel Modulation in Invertebrates
The activation of glutamate-gated chloride channels by this compound and its analogs has profound effects on the cellular and physiological functions of invertebrates. The opening of these channels leads to an influx of chloride ions, which hyperpolarizes the neuron, making it less likely to fire an action potential. This effective silencing of neuronal activity results in paralysis and ultimately death of the insect. plos.orgnih.gov This disruption of neurotransmission is the direct cause of the observed insecticidal effects. plos.org
In vitro Pharmacological Profiling (excluding human clinical trials)
The insecticidal potential of this compound and its analogs has been extensively characterized through various in vitro pharmacological assays. These studies have provided valuable data on their bioactivity and have guided the development of more potent derivatives.
Studies on Insect Cell Lines or Receptor Preparations
In vitro studies using insect cell lines and receptor preparations have been instrumental in understanding the molecular interactions of nodulisporic acids. Assays using membranes from Drosophila melanogaster heads have been particularly useful in characterizing the binding affinity of these compounds to their target receptors. nih.gov For example, an amide analogue of nodulisporic acid was shown to bind with high affinity to a single population of sites in these membranes. nih.gov Such studies allow for the direct measurement of the interaction between the compound and its molecular target, providing a clear indication of its intrinsic potency.
Comparative Bioactivity Assays in Arthropod Models
The insecticidal activity of this compound and its analogs has been evaluated against a range of arthropod models, providing a comprehensive picture of their efficacy.
In a flea assay, nodulisporic acid C showed good activity with a lethal dose 90% (LD90) of 10 µg/mL; however, this compound and C2 had no activity in this specific test. rhhz.netnih.gov In contrast, nodulisporic acid A, the most potent of the series, exhibits an LD90 of 1.5 µM in the same flea assay. nih.gov
The table below summarizes the bioactivity of nodulisporic acid C and its closely related analogs against the cat flea, Ctenocephalides felis.
| Compound | Bioactivity against Ctenocephalides felis (LD90) |
| Nodulisporic Acid A | 1.5 µM nih.gov |
| Nodulisporic Acid C | 10 µg/mL rhhz.netnih.gov |
| This compound | Inactive rhhz.netnih.gov |
| Nodulisporic Acid C2 | Inactive rhhz.netnih.gov |
Studies on other arthropods, such as the blowfly (Lucilia sericata) and the mosquito (Aedes aegypti), have also been crucial in evaluating the insecticidal spectrum of nodulisporic acids. plos.orgplos.org For instance, nodulisporic acid A was found to be more potent than paraherquamide (B22789) and abamectin (B1664291) in assays against these two insects. plos.orgbioaustralis.com These comparative bioactivity assays are essential for identifying the most promising compounds for further development and for understanding the structure-activity relationships within the nodulisporic acid class.
Mechanistic Exploration of Other Reported Biological Activities of this compound and Analogs (excluding human trials)
This compound, a D-ring-opened analog of nodulisporic acid, has been the subject of various biological investigations beyond its well-documented insecticidal properties. These studies have explored its potential in anticancer, anti-inflammatory, enzymatic inhibition, antimicrobial, and other therapeutic areas.
Investigation of Anticancer Mechanisms in Cell Lines (e.g., RAW264.7, A549, HeLa, HepG2, MCF-7)
While research on the specific anticancer mechanisms of this compound is limited, studies on related nodulisporic acids and other indole (B1671886) diterpenoids provide insights into potential pathways. Nodulisporic acids C, C1, and C2 are a series of D-ring-opened nodulisporic acids. researchgate.net Although this compound itself was found to be inactive in a flea test, its structural similarity to other cytotoxic compounds suggests potential, yet unconfirmed, anticancer activity. researchgate.net
For instance, other indole diterpenoids have demonstrated cytotoxicity against a range of human cancer cell lines. nih.gov Related compounds have shown activity against A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 5.2 to 16.9 μM. researchgate.netresearchgate.net The mechanisms for these related compounds include the induction of apoptosis and the alteration of the mitochondrial membrane potential. researchgate.net
It is important to note that while some nodulisporic acid analogs have shown anticancer potential, this compound and its close relative, nodulisporic acid C2, did not exhibit activity in flea assays, which can sometimes correlate with other biological activities. researchgate.net
Table 1: Cytotoxicity of Related Indole Diterpenoids Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 5.2-16.9 | researchgate.netresearchgate.net |
| HeLa | Cervical Cancer | 5.2-16.9 | researchgate.netresearchgate.net |
| HepG2 | Liver Cancer | 5.2-16.9 | researchgate.netresearchgate.net |
Modulation of Inflammatory Pathways (e.g., NO production inhibition)
The anti-inflammatory potential of this compound and its analogs has been explored, particularly concerning the inhibition of nitric oxide (NO) production. Excessive NO production is a hallmark of inflammatory conditions.
Studies on related compounds isolated from Nodulisporium sp. have shown potent inhibitory effects on the production of NO in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.netresearchgate.net For example, nodulisporisterone B, another compound from Nodulisporium, exhibited an IC50 value of 2.95 μM for NO production inhibition. researchgate.net This suggests that compounds from this fungal genus may act on key signaling pathways involved in inflammation, such as down-regulating the expression of pro-inflammatory cytokines. mdpi.comresearchgate.net While direct studies on this compound are sparse, the activity of related compounds indicates a potential for modulating inflammatory responses.
Enzymatic Inhibition Studies (e.g., ACAT, DNA polymerase I)
The enzymatic inhibition potential of nodulisporic acids has been a subject of interest. mdpi.com
Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition: Some indole diterpenoids are known to inhibit ACAT, an enzyme involved in cholesterol metabolism. mdpi.com This inhibition could have implications for conditions related to cholesterol management.
DNA Polymerase I Inhibition: Certain polyketides isolated from Nodulisporium species, such as nodulisporol and nodulisporone, have been found to inhibit human DNA polymerase I. researchgate.net DNA polymerase I is a crucial enzyme in DNA repair and replication. nih.gov While these are not nodulisporic acids, it highlights the potential of metabolites from this fungus to interact with key cellular enzymes.
Antiviral and Antimicrobial Activity Mechanisms (e.g., against H1N1, MRSA, Candida albicans biofilm)
The unique structure of nodulisporic acid and its analogs has prompted investigations into their antimicrobial and antiviral properties.
Antiviral Activity (H1N1): Indole diterpenoids have been recognized for their potential antiviral activities, including against the H1N1 influenza A virus. researchgate.net The mechanism of action for some antiviral compounds involves targeting viral proteins like hemagglutinin (HA) to prevent viral entry into host cells or inhibiting viral replication by targeting viral RNA. mdpi.comnih.gov
Antimicrobial Activity (MRSA and Candida albicans): There is evidence that indole diterpenoids can possess antibacterial and antifungal properties. researchgate.net Some have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, certain indole diterpenoids have been identified as inhibitors of Candida albicans biofilm formation. researchgate.net Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. frontiersin.orgnih.govplos.org The mechanism of action may involve disrupting the extracellular matrix of the biofilm or interfering with fungal cell morphology. mdpi.com
Amyloid-beta Aggregation Modulation
Some metabolites from Nodulisporium species have been investigated for their ability to modulate the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. researchgate.net For example, viridins and nodulisporiviridins, also isolated from Nodulisporium, have shown inhibitory effects on Aβ42 aggregation. researchgate.net The mechanism of such modulation can involve direct binding to Aβ peptides, preventing their assembly into neurotoxic fibrils. nih.govresearchgate.net
Herbicidal Mechanism of Action
Certain compounds derived from Nodulisporium species have been noted for their herbicidal properties. researchgate.net The general mechanisms of action for herbicides can vary widely, from inhibiting specific enzymes essential for plant growth, such as those in amino acid or lipid biosynthesis, to disrupting photosynthesis or causing the accumulation of photodynamic compounds. researchgate.netunitedsoybean.org For instance, epideoxysporothric acid, an alkylitaconic acid from Nodulisporium, has demonstrated herbicidal activity. researchgate.net While the specific herbicidal mechanism of this compound is not detailed, related compounds from the same fungal genus show promise in this area. google.com
Structure Activity Relationship Sar Studies on Nodulisporic Acid C1 and Its Analogs
Identification of Pharmacophoric Regions for Biological Activity
The molecular architecture of nodulisporic acids can be broadly divided into two key regions: a complex, highly substituted indole (B1671886) core and a diterpenoid moiety. plos.org SAR studies have identified specific functionalities within these regions that are critical for insecticidal activity, effectively mapping the compound's pharmacophore.
The primary pharmacophoric elements identified are:
The Indole Core : This region is considered a "nonpermissive" zone, where structural modifications generally lead to a significant loss of activity. researchgate.net The highly substituted and rigid structure of the indole core, including its fused ring systems, is a key requirement for potent insecticidal effects. escholarship.orgnih.gov
The Diterpenoid Moiety : In contrast, this region is considered "permissive," allowing for certain chemical modifications without a complete loss of bioactivity. researchgate.net Key features within this moiety that influence potency include the C(24) secondary hydroxyl group and the side chain extending from the C-8 position. researchgate.netnih.gov
The Dienoic Acid Side Chain : A crucial component of the diterpenoid portion, the presence of a dienoic acid chain is strongly correlated with higher activity within a given series of analogs. researchgate.netnih.gov
The table below summarizes the key pharmacophoric regions and their general role in the biological activity of nodulisporic acids.
| Pharmacophoric Region | Component | Role in Biological Activity | Reference |
| Indole Core | Highly Substituted Fused Rings | Essential for activity; "nonpermissive" to modification. | researchgate.netnih.gov |
| Diterpenoid Moiety | C(24) Hydroxyl Group | Key structural element for activity. | nih.gov |
| C-8 Side Chain | "Permissive" to modification; influences potency. | researchgate.net | |
| Dienoic Acid | Critical for high potency within an analog series. | nih.govresearchgate.net |
Impact of Indole Core Modifications on Activity Profiles
The indole core of the nodulisporic acid family is a structurally intricate and rigid system. plos.org Research indicates that this part of the molecule is highly sensitive to modification, with most alterations resulting in a dramatic decrease in insecticidal potency. escholarship.org
Studies on various natural and synthetic analogs have demonstrated that the integrity of the highly substituted indole unit is paramount. For instance, Nodulisporic Acid F, which is the simplest analog and lacks all three isoprene-derived units that form the complex fused rings of the indole core, is considered the earliest biosynthetic intermediate and exhibits significantly reduced activity. nih.govresearchgate.net Similarly, Nodulisporic Acid E, which lacks the isoprene (B109036) units that form the A/B rings, also shows attenuated potency. nih.gov These findings underscore that the structural complexity of the indole portion is directly linked to high efficacy. researchgate.net Any simplification of this core structure tends to negatively affect the molecule's ability to interact with its biological target. escholarship.orgresearchgate.net
Influence of Diterpenoid Moiety Alterations on Biological Potency
Alterations to the diterpenoid moiety have been a primary focus of medicinal chemistry efforts, as this region tolerates certain modifications better than the indole core. researchgate.netescholarship.org The most significant feature of this moiety is the side chain, where variations directly impact biological potency.
Nodulisporic acids C, C1, and C2 are a series of D-ring-opened analogs that differ in the structure of this side chain. researchgate.netnih.gov Among these, Nodulisporic Acid C, which possesses the dienoic acid chain, is the most potent against fleas. researchgate.netnih.gov This highlights the importance of the unsaturated acid chain for optimal activity. nih.gov Further studies have confirmed that reducing the double bonds in this chain, as seen in Δ23 1″,2″-dihydro nodulisporic acid derivatives, leads to a significant reduction in insecticidal activity. researchgate.netmdpi.com
The table below details the activity of the D-ring-opened C-series of nodulisporic acids, illustrating the effect of side-chain modifications.
| Compound | Side Chain Feature | Flea Activity (LD90) | Reference |
| Nodulisporic Acid C | Dienoic Acid | 10 µg/mL | researchgate.netnih.gov |
| Nodulisporic Acid C1 | D-ring-opened analog | Less potent than C | researchgate.netmdpi.com |
| Nodulisporic Acid C2 | D-ring-opened analog | Less potent than C | researchgate.netmdpi.com |
In addition to the side chain, the secondary hydroxyl group at the C(24) position has been identified as a critical structural element for insecticidal activity. nih.gov
Stereochemical Effects on Biological Efficacy and Target Interactions
The complex, three-dimensional structure of nodulisporic acids, which includes multiple stereocenters, is crucial for their biological function. The precise spatial arrangement of the various substituents dictates how the molecule binds to its target, the arthropod-specific glutamate-gated chloride ion channel. plos.orgescholarship.org
The synthesis of these complex molecules requires a high degree of stereocontrol, as changes in stereochemistry can lead to significant or total loss of activity. escholarship.org For example, during the total synthesis of (–)-Nodulisporic Acid C, the stereochemical outcome of key reactions was found to be critical for the successful formation of the final product. escholarship.org The presence of a substituent at the C26 position was noted to be crucial for achieving high levels of stereocontrol during the formation of the tricyclic core. escholarship.org
While specific SAR data on different stereoisomers of this compound are not extensively detailed, the synthesis of unnatural analogs like 2′-epi-nodulisporic acid B demonstrates that chemists are exploring the impact of stereochemistry on activity. nih.gov The assignment of the absolute stereochemistry of related series (such as the A2, B2, and D2 series) further emphasizes the importance of stereoisomerism in this class of compounds. nih.gov It is well-established that the specific configuration of the molecule is essential for effective interaction with its biological target.
Relationship between Structural Complexity and Biological Activity
For the nodulisporic acid family, there is a clear and direct relationship between structural complexity and biological potency. researchgate.netmdpi.com The most structurally complex compounds, which are typically the final products of the biosynthetic pathway, exhibit the highest insecticidal activity. nih.gov
Nodulisporic Acid A, the end product of the biogenetic grid, is the most potent member of the entire family. researchgate.netnih.gov In contrast, biosynthetic intermediates that are structurally simpler show attenuated activity. researchgate.net A prime example is Nodulisporic Acid F, the earliest intermediate, which lacks the three isoprene units that form the fused rings on the indole moiety and is consequently far less active. nih.govresearchgate.net Nodulisporic Acid E represents an intermediate level of complexity and has correspondingly intermediate activity. nih.gov
Future Research Directions and Translational Perspectives Excluding Product Development/commercialization
Elucidation of Remaining Biosynthetic Steps and Enzyme Structures
The biosynthesis of nodulisporic acids is a complex, multi-step process involving a dedicated gene cluster. d-nb.infowgtn.ac.nz While significant progress has been made in identifying the genes and enzymes responsible for the core structure and some modifications, the precise enzymatic steps leading to the full diversity of nodulisporic acid analogues, including nodulisporic acid C1, are not entirely understood. researchgate.netd-nb.info Future research should prioritize the complete elucidation of the biosynthetic pathway.
Key research objectives include:
Functional Characterization of Unassigned Enzymes: The nod gene cluster contains several genes whose functions have not yet been definitively assigned. d-nb.info Systematic knockout and heterologous expression studies are needed to determine the specific roles of these enzymes in the biosynthesis of this compound and other analogues.
Structural Biology of Biosynthetic Enzymes: Obtaining high-resolution crystal structures of the biosynthetic enzymes, such as the prenyltransferases and cytochrome P450 monooxygenases, would provide invaluable insights into their substrate specificity and catalytic mechanisms. mdpi.com This knowledge is crucial for understanding how the various nodulisporic acid structures are generated.
Investigation of Regulatory Mechanisms: The production of nodulisporic acids is tightly regulated within the fungus. plos.org Research into the regulatory networks that control the expression of the nod gene cluster could reveal ways to enhance the production of specific analogues like this compound.
| Enzyme Class | Gene (Example) | Function in Nodulisporic Acid Biosynthesis |
| Geranylgeranyl Transferase | NodC | Transfers a geranylgeranyl group to the indole (B1671886) core. d-nb.infowgtn.ac.nz |
| FAD-dependent Monooxygenase | NodM | Catalyzes epoxidation reactions. d-nb.infowgtn.ac.nz |
| Indole Diterpene Cyclase | NodB | Facilitates the cyclization of the diterpene moiety. d-nb.infowgtn.ac.nz |
| Cytochrome P450 Monooxygenase | NodW | Responsible for oxidation steps, creating structural diversity. d-nb.infowgtn.ac.nz |
| Prenyltransferase | NodD1 | Adds prenyl groups to the indole nucleus. d-nb.info |
Chemoenzymatic Synthesis and Biocatalytic Production of this compound and Analogs
The chemical synthesis of nodulisporic acids is challenging due to their complex, stereochemically rich structures. nih.govnih.govnih.gov Chemoenzymatic and biocatalytic approaches offer promising alternatives for the efficient and selective production of this compound and its derivatives.
Future research in this area should focus on:
Heterologous Expression Systems: Developing robust heterologous expression systems in easily culturable fungi like Aspergillus oryzae or yeast could facilitate the production of this compound. google.comresearchgate.net This approach allows for the manipulation of the biosynthetic pathway to favor the production of specific compounds.
Enzyme Engineering for Novel Analogs: Site-directed mutagenesis and directed evolution of the biosynthetic enzymes could be used to alter their substrate specificity and generate novel nodulisporic acid analogues with potentially improved properties.
In Vitro Reconstitution of Biosynthetic Pathways: Reconstituting parts of the nodulisporic acid biosynthetic pathway in vitro would allow for a controlled, cell-free system to produce specific compounds and study the individual enzymatic reactions in detail.
Rational Design of Novel this compound Derivatives for Targeted Biological Probes
This compound and its analogues can serve as valuable scaffolds for the design of chemical probes to study their biological targets. researchgate.net The primary target of nodulisporic acids is the glutamate-gated chloride channel (GluCl), an ion channel found in invertebrates but not in mammals. plos.orgresearchgate.netdrugfuture.com
Key areas for future research include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting derivatives will help to identify the key functional groups responsible for its interaction with GluCls. nih.govacs.org This information is crucial for the design of more potent and selective probes.
Development of Photoaffinity Probes: Incorporating photoreactive groups into the this compound structure would allow for the creation of photoaffinity probes. These probes can be used to covalently label and identify the specific binding sites on the GluCl receptor.
Fluorescently Labeled Derivatives: Synthesizing fluorescently tagged versions of this compound would enable the visualization of its localization and interaction with GluCls in living cells and tissues.
Advanced Mechanistic Studies on Ligand-Target Interactions
While it is established that nodulisporic acids act on GluCls, the precise molecular details of this interaction are still being unraveled. researchgate.netsdbonline.orgfrontiersin.org Advanced mechanistic studies are needed to fully understand how this compound modulates the function of these channels.
Future research should employ techniques such as:
Cryo-Electron Microscopy (Cryo-EM): Determining the high-resolution structure of the GluCl receptor in complex with this compound would provide a detailed atomic-level view of the binding pocket and the conformational changes induced by ligand binding.
Molecular Dynamics (MD) Simulations: Computational simulations can be used to model the dynamic interactions between this compound and the GluCl receptor, providing insights into the binding process and the mechanism of channel gating.
Electrophysiological Studies: Patch-clamp electrophysiology on cells expressing different subtypes of GluCls can be used to characterize the functional effects of this compound in detail, including its potency, efficacy, and kinetics of channel modulation.
Exploration of Broader Ecological Roles and Natural Distribution of Nodulisporic Acids
Nodulisporic acids are produced by an endophytic fungus, suggesting they may play a role in the interaction between the fungus and its plant host, as well as in defending against insect herbivores. plos.org Understanding the ecological significance of these compounds could provide new insights into their natural function and evolution.
Future research directions include:
Metabolomic Profiling of Host Plants: Analyzing the metabolome of plants colonized by H. pulicicidum could reveal whether nodulisporic acids are transferred to the plant and where they accumulate.
Insect Herbivory Studies: Conducting feeding trials with various insect herbivores on plants with and without the endophytic fungus would help to determine the in planta insecticidal activity of nodulisporic acids.
Biogeographical Surveys: Expanding the search for nodulisporic acid-producing fungi to different geographical regions and host plants could uncover new analogues and provide a better understanding of their natural distribution. plos.org
Conclusion
Summary of Current Understanding of Nodulisporic Acid C1
This compound is a naturally occurring indole (B1671886) diterpenoid isolated from a mutant strain of the fungus Nodulisporium sp. nih.gov Structurally, it is defined as a D-ring-opened analogue within the nodulisporic acid family. nih.govacs.org Unlike many of its congeners, this compound exhibits no significant insecticidal activity. nih.govrhhz.net Its structure was confirmed through detailed spectroscopic methods, and like its close relatives, it is unstable in its free acid form and is isolated as a sodium salt. nih.govacs.org
Significance of this compound Research in Natural Product Chemistry and Chemical Biology
The study of this compound, despite its lack of direct biological activity, holds considerable significance in the fields of natural product chemistry and chemical biology. Its discovery showcases the remarkable chemical diversity that can be generated by fungal biosynthetic pathways, particularly through mutation and targeted screening. acs.org The existence of inactive analogues like C1 alongside active ones like C provides a powerful tool for probing structure-activity relationships. This information is invaluable for medicinal chemistry efforts, guiding the synthesis of new, potentially more potent and stable insecticidal agents based on the nodulisporic acid scaffold. acs.org Research into this family of compounds continues to inform our understanding of how complex natural products function and how they can be harnessed for practical applications.
Q & A
Q. What is the biosynthetic pathway of nodulisporic acid C1, and what genes are critical for its production?
The biosynthesis of this compound involves a cluster of five genes (NOD genes) identified in Hypoxylon pulicicidum. Heterologous expression of these genes in a fungal host confirmed their role in constructing the indole diterpenoid scaffold. Key steps include polyketide synthase (PKS) and prenyltransferase activities for assembling the core structure. Methodologically, gene knockout studies and LC-MS analysis of intermediates are used to validate biosynthetic steps .
Q. How is the structural identity of this compound confirmed in experimental studies?
Structural elucidation relies on X-ray crystallography for resolving the fused decalin and indenopyran motifs, supplemented by high-resolution NMR (¹H, ¹³C, and 2D experiments) to assign stereochemistry. For example, the C3 and C12 stereocenters in synthetic analogs were confirmed via NOESY correlations and comparison with natural isolates .
Q. What experimental models are used to assess the bioactivity of this compound?
Insecticidal activity is evaluated using in vitro assays targeting glutamate-gated chloride channels (GluCls) in arthropod neurons. Electrophysiological recordings (e.g., two-electrode voltage clamp on Xenopus oocytes) quantify compound efficacy. Dose-response curves and IC₅₀ values are calculated to compare potency with derivatives .
Advanced Research Questions
Q. What synthetic strategies enable the total synthesis of this compound, and how are stereochemical challenges addressed?
A convergent synthesis approach divides the molecule into "eastern" and "western" hemispheres. Key steps include:
- Vicinal difunctionalization of α,β-unsaturated aldehydes to install stereocenters (e.g., E,F-transfused rings via oxidative enolate coupling).
- Pd-mediated cross-coupling cascades to assemble the indole core, leveraging steric effects for stereocontrol.
- Late-stage diversification using Horner-Wadsworth-Emmons olefination to append the dienoate sidechain. Modifications to protecting groups (e.g., switching TES to acetyl) improved reaction yields from 27% to 71% .
Q. How do researchers reconcile low yields in this compound synthesis, and what optimizations are proposed?
Low yields (e.g., 5.1% over 15 steps) arise from steric hindrance in polycyclization and sensitivity of intermediates. Strategies include:
Q. What methodologies resolve contradictions in reported bioactivity data for nodulisporic acid analogs?
Discrepancies in IC₅₀ values across studies are addressed through:
- Standardized assay conditions (e.g., consistent cell lines, buffer pH, and temperature).
- Metabolic stability tests to rule out degradation artifacts.
- Docking simulations (e.g., AutoDock Vina) to correlate structural modifications (e.g., C21 prenylation) with GluCl binding affinity .
Q. How is heterologous production of this compound optimized for scalable research applications?
Metabolic engineering in Aspergillus nidulans involves:
- Promoter engineering (e.g., strong, inducible promoters like alcA) to boost NOD gene expression.
- Co-culture fermentation with Saccharomyces cerevisiae to supply precursors (e.g., geranylgeranyl pyrophosphate).
- CRISPR-Cas9-mediated gene editing to eliminate competing pathways (e.g., aflatoxin biosynthesis) .
Q. What analytical techniques ensure purity and identity of this compound in complex mixtures?
Purity is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
